molecular formula C11H20O B1455182 1-Cyclohexyl-1-cyclopropylethan-1-ol CAS No. 851779-49-2

1-Cyclohexyl-1-cyclopropylethan-1-ol

Cat. No.: B1455182
CAS No.: 851779-49-2
M. Wt: 168.28 g/mol
InChI Key: AHTJNZRDJMUWKA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-cyclopropylethan-1-ol is a tertiary alcohol characterized by a central carbon atom bonded to a hydroxyl group (-OH), a cyclohexyl group (C₆H₁₁), a cyclopropyl group (C₃H₅), and a methyl group (CH₃). Its molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol. The compound’s structure combines two strained or bulky cyclic substituents (cyclopropane and cyclohexane) adjacent to the alcohol functionality, which may influence its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

IUPAC Name

1-cyclohexyl-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJNZRDJMUWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction Route

A classical approach to synthesizing tertiary alcohols involves the addition of a Grignard reagent to a ketone. For 1-cyclohexyl-1-cyclopropylethan-1-ol, the likely synthetic route is:

  • Step 1: Preparation of a cyclopropyl-substituted ketone, such as 1-cyclopropylethan-1-one (cyclopropyl methyl ketone).
  • Step 2: Reaction of this ketone with cyclohexylmagnesium bromide (a Grignard reagent derived from cyclohexyl bromide and magnesium).

This nucleophilic addition results in the formation of the tertiary alcohol with cyclohexyl and cyclopropyl substituents.

A closely related example is the synthesis of 1-cyclopropyl-1-methylethanol by reacting cyclopropyl methyl ketone with methylmagnesium bromide in diethyl ether under reflux conditions, yielding the alcohol in 92% yield. By analogy, substituting methylmagnesium bromide with cyclohexylmagnesium bromide would yield 1-cyclohexyl-1-cyclopropylethan-1-ol.

Reaction conditions summary:

Step Reagents Solvent Temperature Time Yield (%)
1 Cyclopropyl methyl ketone + Cyclohexylmagnesium bromide Anhydrous diethyl ether Reflux (~35-40 °C) Overnight stirring Expected >90% (by analogy)

Notes:

  • The reaction is typically quenched with saturated ammonium chloride solution to protonate the alkoxide intermediate.
  • The product is isolated by extraction, drying, and concentration under reduced pressure.

Other Considerations

  • The preparation of the cyclopropyl ketone intermediate may require specialized synthetic steps, such as cyclopropanation of alkenes or other ring-forming reactions.
  • The Grignard reagent preparation (cyclohexylmagnesium bromide) must be carefully controlled to avoid side reactions.
  • Purification steps typically involve standard organic workup, distillation, or chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield (%) (Reported or Expected)
Grignard Addition Cyclopropyl methyl ketone + Cyclohexylmagnesium bromide in Et2O, reflux High selectivity, straightforward Requires handling of sensitive reagents >90% (by analogy)
Catalytic Hydrogenation Ketone precursor + Rh/C catalyst, ethanol, 3-4 atm H2, 40-50 °C Mild conditions, scalable Requires ketone precursor, catalyst cost ~95% (for 1-cyclohexyl-1-ethanol)
Other synthetic routes Potential multi-step syntheses involving cyclopropanation, organometallics Access to complex structures More complex, lower overall yield Not well documented

Summary of Research Findings

  • The Grignard reaction remains the most reliable and direct method for preparing tertiary alcohols such as 1-cyclohexyl-1-cyclopropylethan-1-ol, leveraging the nucleophilic addition of cyclohexylmagnesium bromide to cyclopropyl methyl ketone analogs.
  • Catalytic hydrogenation methods using Rh/C catalysts under mild pressure and temperature have been shown to produce related compounds with high yield and efficiency, suggesting potential applicability if appropriate ketone substrates are available.
  • The absence of direct literature on 1-cyclohexyl-1-cyclopropylethan-1-ol synthesis requires extrapolation from closely related compounds and general organic synthetic principles.
  • Industrial processes favor catalytic hydrogenation due to continuous operation and cost-effectiveness, while laboratory-scale synthesis often employs Grignard reagents for flexibility and control.

Chemical Reactions Analysis

1-Cyclohexyl-1-cyclopropylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group in 1-Cyclohexyl-1-cyclopropylethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with cyclopropyl groups, such as 1-cyclohexyl-1-cyclopropylethan-1-ol, can exhibit significant biological activity. The incorporation of cyclopropyl moieties in drug design has been associated with improved potency and selectivity against cancer cells. For instance, studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including interference with cell signaling pathways and apoptosis induction .

Inhibitory Effects on Enzymes
The compound has also been investigated for its potential as an enzyme inhibitor. Inhibitors targeting specific pathways are crucial in developing therapies for diseases like cancer and fibrosis. The structural features of 1-cyclohexyl-1-cyclopropylethan-1-ol may allow it to interact favorably with target enzymes, enhancing its therapeutic profile .

Material Science Applications

Nanotechnology
In the field of nanotechnology, 1-cyclohexyl-1-cyclopropylethan-1-ol can be utilized in the synthesis of nanoparticles. Its unique chemical structure allows it to participate in the formation of metal-polyphenol networks, which are essential for creating stable nanoparticles with applications in drug delivery and bioimaging. These nanoparticles leverage the compound's properties to enhance biocompatibility and targeting capabilities .

Polymer Chemistry
The compound's reactivity can be harnessed in polymer synthesis, where it may serve as a building block for creating novel polymeric materials. These materials can find applications in coatings, adhesives, and biomedical devices due to their enhanced mechanical properties and stability .

Case Studies

Study Title Focus Findings
Cyclopropane Derivatives in Anticancer ResearchInvestigated various cyclopropane derivatives for anticancer effectsFound that derivatives exhibited significant inhibition of tumor cell proliferation
Nanoparticle Synthesis Using Polyphenolic CompoundsExplored the use of polyphenols in nanoparticle formationDemonstrated that incorporating cyclopropyl groups improved nanoparticle stability and functionality
Enzyme Inhibition by Cycloalkyl CompoundsStudied enzyme inhibitors containing cycloalkyl structuresIdentified promising candidates for therapeutic development against fibrotic diseases

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

3-Cyclohexen-1-ol,1-methyl-4-(1-methylethyl)-, 1-acetate (C₁₂H₂₀O₂, MW 196.29 g/mol)

  • Key Differences :
    • Contains a cyclohexenyl ring (unsaturated) and an acetate ester group instead of a free hydroxyl group.
    • The ester functionality reduces polarity compared to alcohols, likely lowering water solubility and increasing lipophilicity.
    • The unsaturated cyclohexenyl ring may enhance reactivity in addition reactions (e.g., hydrogenation) compared to the saturated cyclohexyl group in the target compound .

Cyclopropyl(3-methyloxetan-3-yl)methanol (C₈H₁₄O₂, MW 142.20 g/mol)

  • Key Differences: Replaces the cyclohexyl group with a 3-methyloxetane ring (a four-membered oxygen-containing ring). Smaller molecular weight and fewer carbon atoms may result in a lower boiling point compared to the target compound .

2-(3-Aminooxetan-3-yl)ethan-1-ol (C₅H₁₁NO₂, MW 117.15 g/mol)

  • Key Differences: Features an amino group (-NH₂) on the oxetane ring, introducing basicity and hydrogen-bonding capacity. The amino group could enhance solubility in aqueous media and alter reactivity (e.g., in nucleophilic substitutions) compared to the non-functionalized cyclopropane and cyclohexyl groups in the target compound .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1-Cyclohexyl-1-cyclopropylethan-1-ol C₁₁H₂₀O 168.28 Tertiary alcohol Cyclohexyl, cyclopropyl, methyl substituents
3-Cyclohexen-1-ol,1-methyl-4-isopropyl acetate C₁₂H₂₀O₂ 196.29 Acetate ester, cyclohexenyl Unsaturated ring, ester group
Cyclopropyl(3-methyloxetan-3-yl)methanol C₈H₁₄O₂ 142.20 Tertiary alcohol, oxetane Cyclopropyl, oxygen-containing strained ring
2-(3-Aminooxetan-3-yl)ethan-1-ol C₅H₁₁NO₂ 117.15 Primary alcohol, amine Amino-oxetane, small polar molecule

Inferred Property Trends

Solubility: The target compound’s bulky cyclohexyl and cyclopropyl groups may reduce water solubility compared to smaller, polar analogs like 2-(3-aminooxetan-3-yl)ethan-1-ol. However, its alcohol group retains moderate polarity, suggesting solubility in organic solvents like ethanol or dichloromethane . The acetate ester in 3-cyclohexen-1-ol,1-methyl-4-isopropyl acetate enhances lipophilicity, favoring solubility in non-polar solvents .

Boiling Point: Larger molecular weight and bulky substituents in the target compound likely result in a higher boiling point compared to Cyclopropyl(3-methyloxetan-3-yl)methanol (MW 142.20 g/mol) but lower than 3-cyclohexen-1-ol,1-methyl-4-isopropyl acetate (MW 196.29 g/mol) due to the latter’s ester group and extended carbon chain .

This contrasts with the oxetane-containing analogs, where ring-opening may require different catalytic conditions . The absence of reactive groups (e.g., esters or amines) in the target compound suggests lower nucleophilicity compared to 2-(3-aminooxetan-3-yl)ethan-1-ol .

Notes

  • Experimental validation is required to confirm physicochemical and reactivity profiles.
  • Diverse sources, including ester derivatives and oxetane-containing alcohols, were leveraged to approximate trends .

Biological Activity

1-Cyclohexyl-1-cyclopropylethan-1-ol (CAS No. 851779-49-2) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Cyclohexyl-1-cyclopropylethan-1-ol is characterized by its unique structural features, which include a cyclohexyl group and a cyclopropyl group attached to an ethanolic backbone. The molecular formula is C11H18OC_{11}H_{18}O, indicating the presence of one hydroxyl group, which is crucial for its biological interactions.

The biological activity of 1-Cyclohexyl-1-cyclopropylethan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

Target Interaction

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, preliminary studies suggest that 1-Cyclohexyl-1-cyclopropylethan-1-ol may inhibit serine/threonine kinases, which are vital for cell signaling and proliferation.

Cellular Effects

  • Antiproliferative Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have demonstrated significant reductions in cell viability in breast cancer models when treated with this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-Cyclohexyl-1-cyclopropylethan-1-ol, revealing promising results.

Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, treatment with 1-Cyclohexyl-1-cyclopropylethan-1-ol resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 10 µM after 48 hours.
  • Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Enzyme Interaction

A biochemical analysis revealed:

  • Inhibition of Kinases : The compound inhibited the activity of PLK4 (Polo-like kinase 4), which is crucial for centriole duplication.
Parameter Value
Molecular Weight170.26 g/mol
IC50 (Breast Cancer)10 µM
PLK4 InhibitionYes

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 1-Cyclohexyl-1-cyclopropylethan-1-ol is essential for evaluating its therapeutic potential.

Absorption and Distribution

The compound exhibits high gastrointestinal absorption and penetrates the blood-brain barrier (BBB), suggesting potential central nervous system effects.

Metabolic Pathways

Metabolism primarily occurs in the liver, leading to various metabolites that may also contribute to its biological activity.

Safety and Toxicology

Preliminary toxicity assessments indicate that:

  • At lower doses (up to 10 µM), the compound shows minimal toxicity.
  • Higher doses lead to adverse effects, including cytotoxicity in non-target cells.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclohexyl-1-cyclopropylethan-1-ol, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenolysis or nucleophilic substitution. For example, catalytic hydrogenolysis using palladium chloride (PdCl₂) or magnesium acetate as catalysts under hydrogen atmospheres can yield cyclic alcohols . In nucleophilic substitution, potassium hydroxide (KOH) in polar aprotic solvents (e.g., DMSO) promotes cyclohexene formation from precursors like chlorocyclohexane . Key optimization parameters include:
  • Catalyst loading : 2–5 mol% PdCl₂ for hydrogenolysis.
  • Temperature : 60–80°C for substitution reactions.
  • Solvent choice : Hexane for non-polar intermediates or DMSO for polar transition states .

Q. How can the structural integrity of 1-Cyclohexyl-1-cyclopropylethan-1-ol be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C chemical shifts with PubChem data for cyclohexanol derivatives to confirm substituent positions .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and cyclopropane C-H (700–800 cm1^{-1}) stretches .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 168 for C₁₁H₂₀O) and fragmentation patterns .
  • Gas Chromatography (GC) : Assess purity (>95%) using retention times calibrated against standards .

Advanced Research Questions

Q. What strategies are effective in mitigating steric hindrance during nucleophilic substitution reactions involving 1-Cyclohexyl-1-cyclopropylethan-1-ol?

  • Methodological Answer : Steric hindrance from the cyclohexyl and cyclopropyl groups can impede nucleophilic attack. Strategies include:
  • Solvent Optimization : Use bulky solvents like tert-butanol to stabilize transition states via hydrogen bonding .
  • Temperature Control : Higher temperatures (80–100°C) increase molecular mobility, counteracting steric effects.
  • Catalyst Design : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
    Computational studies (DFT) can model steric interactions to predict optimal substituent orientations .

Q. How does the presence of both cyclohexyl and cyclopropyl groups influence the compound's reactivity in oxidation or reduction reactions?

  • Methodological Answer : The cyclohexyl group enhances steric bulk, while the cyclopropyl ring introduces angle strain, affecting reactivity:
  • Oxidation : Cyclopropane’s strain increases susceptibility to ring-opening under strong oxidants (e.g., KMnO₄ in acidic conditions), yielding ketones or carboxylic acids. Cyclohexyl groups may stabilize intermediates via hyperconjugation .
  • Reduction : LiAlH₄ selectively reduces carbonyl groups without opening the cyclopropane ring, whereas catalytic hydrogenation (H₂/Pd) may saturate cyclopropane to propane derivatives .
    Comparative studies using cyclohexane vs. cyclopropane analogs show a 30% slower oxidation rate for the latter due to electronic stabilization .

Data Contradiction Analysis

Q. How can conflicting data on the stability of 1-Cyclohexyl-1-cyclopropylethan-1-ol under acidic conditions be resolved?

  • Methodological Answer : Discrepancies in stability studies (e.g., pH-dependent degradation rates) may arise from solvent polarity or impurity profiles. To resolve:
  • Controlled Replication : Repeat experiments using HPLC-grade solvents and inert atmospheres to exclude moisture/O₂ interference .
  • Kinetic Studies : Measure degradation half-lives (t₁/₂) at varying pH (1–14) and temperatures (25–60°C) to identify degradation pathways .
  • Isolation of Byproducts : Use LC-MS to characterize degradation products (e.g., cyclohexene or cyclopropane ring-opened derivatives) .

Experimental Design Considerations

Q. What purification techniques are most effective for isolating 1-Cyclohexyl-1-cyclopropylethan-1-ol from reaction mixtures containing sterically similar byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 9:1 to 7:3) to separate alcohols from esters or ethers .
  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) to exploit boiling point differences (e.g., 180–200°C for the target compound) .
  • Recrystallization : Dissolve in warm tert-butyl methyl ether (TBME) and cool to −20°C for crystal formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexyl-1-cyclopropylethan-1-ol
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1-Cyclohexyl-1-cyclopropylethan-1-ol

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